![molecular formula C17H22N2OS B5720429 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5720429.png)
1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields. MeOPP is a versatile molecule that exhibits a wide range of biological activities, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine is not fully understood. However, it has been suggested that 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine exerts its pharmacological effects by modulating the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has also been shown to interact with several receptor subtypes, including 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its therapeutic effects. Moreover, 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuroplasticity and neuronal survival.
実験室実験の利点と制限
1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Moreover, 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine exhibits potent and selective pharmacological effects, making it a valuable tool for investigating the role of various neurotransmitter systems in the brain. However, one limitation of 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine. One potential area of research is the development of novel drugs based on 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine for the treatment of various neurological disorders. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine. Moreover, the development of new synthetic methods for 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine may lead to the discovery of new derivatives with improved pharmacological properties.
合成法
1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1-(3-methoxyphenyl)piperazine with 3-methyl-2-thiophenemethyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine with high purity.
科学的研究の応用
1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been extensively studied for its potential therapeutic applications in various fields. It has been shown to exhibit potent antipsychotic, antidepressant, and anxiolytic effects in animal models. Moreover, 1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
1-(3-methoxyphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-14-6-11-21-17(14)13-18-7-9-19(10-8-18)15-4-3-5-16(12-15)20-2/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICNSACBNPOKHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5414267 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-N-{[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5720348.png)
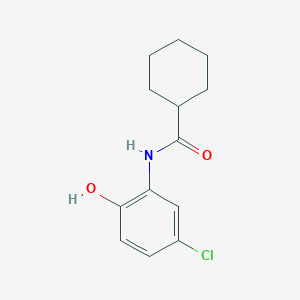
![ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5720355.png)
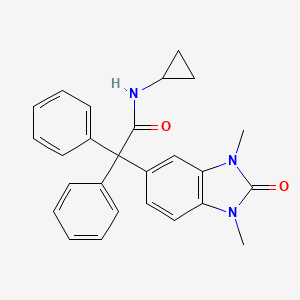
![N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5720377.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5720382.png)
![1-{2-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5720396.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5720400.png)
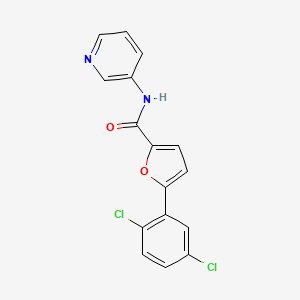
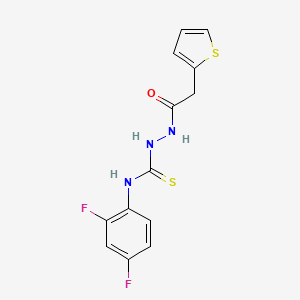
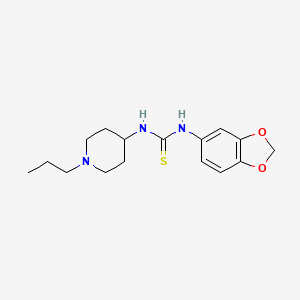
![3-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5720432.png)
![4-[1-cyano-2-(3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5720442.png)